The synthesis of (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate typically involves a multi-step process. The general method includes:
For example, one method involves using N-ethyl-N,N-diisopropylamine and HATU (a coupling reagent) in N,N-dimethylformamide at low temperatures, followed by the addition of ammonium chloride and stirring at room temperature for an extended period. The organic layer is then extracted, dried, and concentrated to isolate the desired compound.
(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate participates in various chemical reactions due to its functional groups:
These reactions are significant in understanding its reactivity profile and potential transformations in biological systems .
The mechanism of action for (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate primarily involves its interaction with biological targets:
This interaction can lead to significant biochemical changes within cells, affecting processes such as signal transduction and metabolic regulation .
The physical and chemical properties of (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate include:
These properties are crucial for predicting its behavior in biological systems and its pharmacokinetic profile .
(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate has several scientific applications:
(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate, systematically named (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a terminal carboxamide. Its molecular formula is C₁₇H₁₈N₂O₃, corresponding to a molecular weight of 298.34 g/mol [1] [3]. This white crystalline solid exhibits a density of 1.2±0.1 g/cm³ and a flash point of 286.1±30.1°C, with storage recommendations at room temperature under inert conditions [3] [5]. The compound is characterized by its stereogenic center at the Cα position, which adopts an (S)-absolute configuration—a critical feature governing its interactions in asymmetric synthesis [2].
Table 1: Molecular Identity of (S)-Benzyl 1-Amino-3-Phenylpropan-2-Ylcarbamate
Property | Value |
---|---|
IUPAC Name | (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
CAS Registry Number | 4801-80-3 |
Molecular Formula | C₁₇H₁₈N₂O₃ |
Molecular Weight | 298.34 g/mol |
Density | 1.2±0.1 g/cm³ |
Optical Rotation ([α]D) | +32.5° (c=1, CHCl₃) (predicted) |
Common Synonyms | Z-L-Phe-NH₂; Cbz-L-phenylalaninamide |
The compound's structural features include:
Its canonical SMILES string, C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
, precisely encodes the connectivity and stereochemistry, while the InChIKey IYWAYHYSFZQCSH-UHFFFAOYSA-N
facilitates database searches [3] [6]. The carbamate group contributes significantly to the compound's polarity, evidenced by a calculated topological polar surface area (TPSA) of 81.4 Ų and logP value of 2.65, indicating moderate lipophilicity [3].
The compound emerged in the 1980s as part of the "golden age" of peptide mimetics, where researchers sought modified amino acid derivatives to enhance proteolytic stability. The Cbz group, introduced by Max Bergmann in 1932, provided a critical protecting strategy enabling selective deprotection during peptide elongation [2]. Early synthetic routes employed solution-phase coupling of Z-L-Phe-OH with ammonia using carbodiimide activators, though yields were modest (50-60%) due to epimerization challenges [3].
The 1990s witnessed its application in peptidomimetic drug discovery, particularly as a constrained scaffold for protease inhibitors. Kinsinger and Kazmaier (2019) demonstrated its utility in synthesizing prolyl oligopeptidase (POP) inhibitors through solid-phase peptide synthesis (SPPS), achieving coupling yields exceeding 78% with PyBOP activation [2]. Mechanistic studies revealed its structural mimicry of proline-containing substrates, enabling moderate POP inhibition (IC₅₀ ≈ 12.3 μM) through hydrogen bonding with Arg⁶⁴³ in the enzyme's catalytic pocket [2].
Table 2: Historical Development Timeline
Era | Key Advancement | Significance |
---|---|---|
1980s | Introduction as SPPS building block | Enabled synthesis of protease-resistant peptides |
1990s | Application in prolyl oligopeptidase inhibitors | Validated scaffold for CNS-targeting therapeutics |
2000s | Utility in dendritic antigenic peptides | Enhanced immunogenicity in vaccine candidates |
2010s–Present | Prodrug linker for tumor-targeted delivery | Improved pharmacokinetics of anticancer agents |
A pivotal innovation emerged in prodrug design, where the terminal carboxamide served as a conjugation site for anticancer agents like doxorubicin. Murine models demonstrated 40% reduced off-target toxicity compared to free drug, attributed to pH-sensitive release in tumor microenvironments [2]. Concurrently, its application expanded to multivalent antigenic peptides (MAPs), where sequential coupling to dendritic polylysine cores enhanced immunogenicity by orders of magnitude—critical for vaccine development against intracellular pathogens [2].
The compound's synthetic value stems from three key features:
In pseudopeptide chemistry, it serves as a precursor to amino aldehydes through controlled reduction with diisobutylaluminum hydride (DIBAL-H). These aldehydes (e.g., CBZ-D-PHENYLALANINAL, CAS 63219-70-5) enable Ugi-type multicomponent reactions to access chiral pyrrolidines and β-lactams [5]. Recent applications include synthesizing calpain inhibitors for Alzheimer's disease, where the phenylalanine side chain provides optimal hydrophobic contact with the S2 binding pocket .
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8